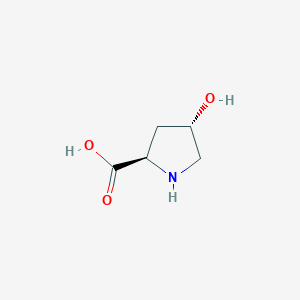

trans-4-Hydroxy-D-proline

Übersicht

Beschreibung

Trans-4-Hydroxy-D-proline is a 4-hydroxy-D-proline where the hydroxy group at position 4 has S-configuration . It is a white to pale pink solid and is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals .

Synthesis Analysis

Trans-4-Hydroxy-D-proline is synthesized from the post-translational hydroxylation of proteins, primarily collagens and to a much lesser extent non-collagen proteins . This process occurs in the presence of oxygen, vitamin C (ascorbic acid), α-ketoglutarate, and Fe2+ . A study has shown that a basic strain, HYP-1, was developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline .

Molecular Structure Analysis

The molecular formula of trans-4-Hydroxy-D-proline is C14H16ClNO . Its average mass is 249.736 Da and its mono-isotopic mass is 249.092041 Da . The theoretical optimized geometrical parameters and vibrational analysis were performed by Density Functional Theory (DFT) with the B3LYP method at 6-311++G (d,p) basis set .

Chemical Reactions Analysis

Trans-4-Hydroxy-D-proline is formed from the post-translational hydroxylation of proteins, primarily collagen and, to a much lesser extent, non-collagen proteins . In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-D-proline is catabolized to glycine via the trans-4-hydroxy-D-proline oxidase pathway, and trans-3-hydroxy-D-proline is degraded via the trans-3-hydroxy-D-proline dehydratase pathway to ornithine and glutamate .

Physical And Chemical Properties Analysis

Trans-4-Hydroxy-D-proline has a density of 1.1±0.1 g/cm3, a boiling point of 349.7±37.0 °C at 760 mmHg, and a flash point of 165.3±26.5 °C . It has a molar refractivity of 72.8±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 218.3±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Animal Metabolism and Nutrition

Specific Scientific Field

This application falls under the field of Biochemistry and Animal Nutrition .

Summary of the Application

Trans-4-Hydroxy-L-proline is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . It plays a significant role in animal metabolism and nutrition .

Methods of Application

The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Results or Outcomes

These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .

Antibiotic Drug Synthesis

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

Trans-4-Hydroxyproline (T-4-HYP) is a promising intermediate in the synthesis of antibiotic drugs .

Methods of Application

A basic strain, HYP-1, was developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline . The biosynthetic pathway was strengthened while branching pathways were disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

Results or Outcomes

The strain HYP-10 produced 89.4 g/L of T-4-HYP in a 5 L fermenter, with a total yield of 0.34 g/g, the highest values reported by microbial fermentation .

Synthesis of Neuroexcitatory Kainoids

Specific Scientific Field

This application is in the field of Neurochemistry .

Summary of the Application

Trans-4-Hydroxy-L-proline is used as a versatile reagent for the synthesis of neuroexcitatory kainoids .

Methods of Application

The specific methods of application are not detailed in the source, but it involves the use of trans-4-Hydroxy-L-proline as a reagent in the synthesis process .

Results or Outcomes

The outcomes of this application are not detailed in the source .

Synthesis of Antifungal Echinocandins

Summary of the Application

Trans-4-Hydroxy-L-proline is used as a versatile reagent for the synthesis of antifungal echinocandins .

Results or Outcomes

Synthesis of Chiral Ligands for Enantioselective Ethylation of Aldehydes

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Trans-4-Hydroxy-L-proline is used in the synthesis of chiral ligands for enantioselective ethylation of aldehydes .

Results or Outcomes

Synthesis of Various Compounds

Specific Scientific Field

This application is in the field of Chemical Synthesis .

Summary of the Application

Trans-4-Hydroxyproline can be used to synthesize many compounds, such as glutamic acid analogs, kainoid analogs, arginine analogs, and pipecolic acid and its derivatives .

Methods of Application

The specific methods of application are not detailed in the source, but it involves the use of trans-4-Hydroxyproline as a reagent in the synthesis process .

Results or Outcomes

Biomedicine

Specific Scientific Field

This application falls under the field of Biomedicine .

Summary of the Application

Trans-4-Hydroxyproline has extensive applications in various fields, including biomedicine . It is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals .

Results or Outcomes

Chemical Manufacturing

Specific Scientific Field

This application is in the field of Chemical Manufacturing .

Summary of the Application

Trans-4-Hydroxyproline is used in chemical manufacturing . It can be used to synthesize many compounds, such as glutamic acid analogs, kainoid analogs, arginine analogs, and pipecolic acid and its derivatives .

Results or Outcomes

Food Nutrition

Specific Scientific Field

This application is in the field of Food Nutrition .

Summary of the Application

Trans-4-Hydroxyproline has applications in food nutrition . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Methods of Application

The specific methods of application are not detailed in the source, but it involves the use of trans-4-Hydroxyproline as a supplement in diets .

Results or Outcomes

Beauty and Skincare

Specific Scientific Field

This application is in the field of Beauty and Skincare .

Summary of the Application

Trans-4-Hydroxyproline has applications in the beauty and skincare sectors . It is used in the formulation of various skincare products .

Methods of Application

The specific methods of application are not detailed in the source, but it involves the use of trans-4-Hydroxyproline in the formulation of skincare products .

Results or Outcomes

Microbial Cell Factories

Specific Scientific Field

This application falls under the field of Microbial Cell Factories .

Summary of the Application

Trans-4-Hydroxyproline (T-4-HYP) is a promising intermediate in the synthesis of antibiotic drugs . However, its industrial production remains challenging due to the low production efficiency of T-4-HYP .

Results or Outcomes

Synthesis of Carbapenem Antibiotics

Summary of the Application

Trans-4-Hydroxyproline is a crucial raw material for the synthesis of carbapenem antibiotics .

Results or Outcomes

Synthesis of Angiotensin-Converting Enzyme Inhibitors

Summary of the Application

Trans-4-Hydroxyproline is a crucial raw material for the synthesis of angiotensin-converting enzyme inhibitors .

Results or Outcomes

Synthesis of Other Pharmaceuticals

Summary of the Application

Trans-4-Hydroxyproline is a crucial raw material for the synthesis of other pharmaceuticals .

Safety And Hazards

Trans-4-Hydroxy-D-proline is harmful if swallowed and causes skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Eigenschaften

IUPAC Name |

(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Hydroxy-D-proline | |

CAS RN |

3398-22-9 | |

| Record name | (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

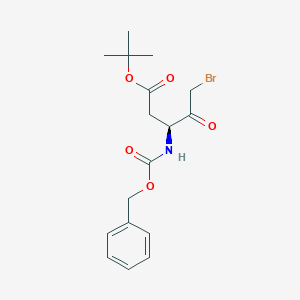

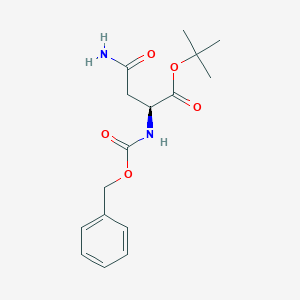

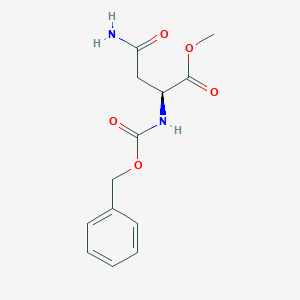

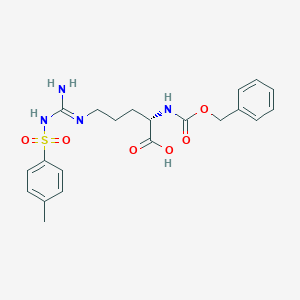

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

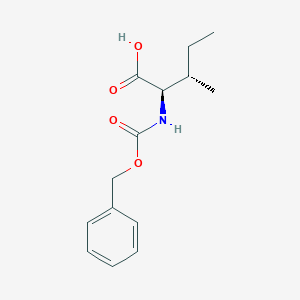

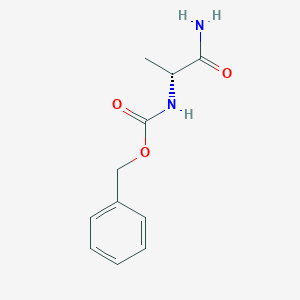

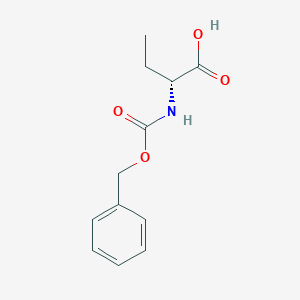

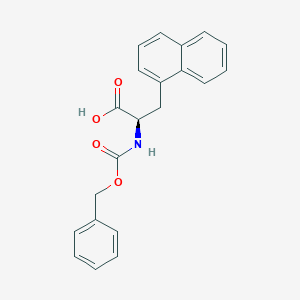

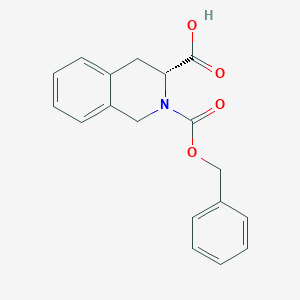

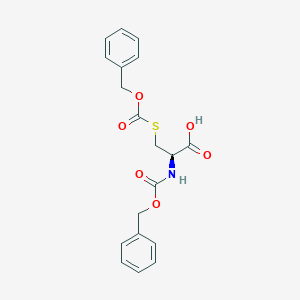

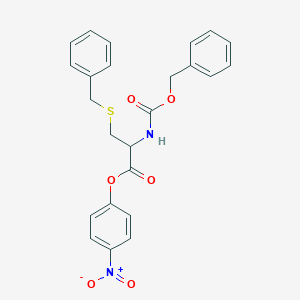

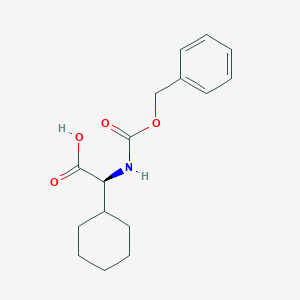

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.